molecular formula C11H13NOS B416051 2-Pentanone, 4-(2-mercaptophenyl)imino-

2-Pentanone, 4-(2-mercaptophenyl)imino-

Cat. No.: B416051
M. Wt: 207.29g/mol
InChI Key: PEKNSXKCVZUGFE-BQYQJAHWSA-N
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Description

The compound 2-Pentanone, 4-(2-mercaptophenyl)imino- is a ketone derivative featuring a phenylthiol (mercaptophenyl) substituent at the fourth carbon and an imine (-NH-) group. These compounds are characterized by their ketone backbone and functional group substitutions, which influence their reactivity, physical properties, and applications in organic synthesis and industrial chemistry .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29g/mol

IUPAC Name

(E)-4-(2-sulfanylanilino)pent-3-en-2-one

InChI

InChI=1S/C11H13NOS/c1-8(7-9(2)13)12-10-5-3-4-6-11(10)14/h3-7,12,14H,1-2H3/b8-7+

InChI Key

PEKNSXKCVZUGFE-BQYQJAHWSA-N

SMILES

CC(=CC(=O)C)NC1=CC=CC=C1S

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1S

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1S

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-pentanone derivatives, highlighting substituents, molecular formulas, and applications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
4-Methyl-2-pentanone (MIBK) 4-methyl group C₆H₁₂O Solvent, moderate boiling point (~116°C)
4-Methyl-1-phenyl-2-pentanone 4-methyl, 1-phenyl C₁₂H₁₆O Flavoring agent (FEMA 2740), synthetic intermediate
4-(Methylthio)-2-pentanone 4-methylthio (-SCH₃) C₆H₁₂OS Potential flavor/fragrance applications
4-Furfurylthio-2-pentanone 4-furfurylthio (furan-derived) C₁₀H₁₄O₂S Flavor compound, pale yellow liquid
4-Mercapto-2-pentanone 4-mercapto (-SH) C₅H₁₀OS Reactive thiol, used in organosulfur chemistry

Notes:

  • 2-Pentanone, 4-(2-mercaptophenyl)imino- is distinct due to its arylthiol (2-mercaptophenyl) and imine groups, which likely enhance its nucleophilic reactivity and metal-binding capacity compared to alkyl-substituted analogs .

Physical and Chemical Properties

  • Boiling Points and Solubility: Alkyl-substituted derivatives like MIBK (4-methyl-2-pentanone) exhibit moderate boiling points (~116°C) and solubility in organic solvents, making them ideal industrial solvents . In contrast, thiolated analogs (e.g., 4-mercapto-2-pentanone) may have lower volatility due to hydrogen bonding from -SH groups .
  • Reactivity: Thiol (-SH) and thioether (-S-) substituents (e.g., in 4-(methylthio)-2-pentanone) increase nucleophilicity, enabling participation in Michael additions or metal coordination .

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